6-NitroH-imidazo[1,2-a]pyridine
Description
Significance of Nitrogen-Containing Bicyclic Heterocycles in Synthetic Organic Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, distinguished by the presence of nitrogen atoms within their ring structures. wisdomlib.org This structural feature imparts unique reactivity and pharmacological properties, making them vital in various chemical applications, especially in the creation of therapeutic agents. wisdomlib.org These compounds are not merely laboratory curiosities; they are integral to the chemical processes of all living organisms and form the structural basis of numerous natural products like alkaloids, antibiotics, vitamins, and hormones. openmedicinalchemistryjournal.comresearchgate.net
The significance of these heterocycles is underscored by their prevalence in pharmaceuticals. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that a remarkable 59% of small-molecule drugs contain nitrogen heterocycles, solidifying their status as privileged structures in drug design. openmedicinalchemistryjournal.commsesupplies.com Their diverse applications extend beyond medicine to agrochemicals, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com The ability of nitrogen heterocycles to engage in hydrogen bonding and coordinate with metals makes them valuable in the development of multifunctional materials. msesupplies.com
Role of Imidazo[1,2-a]pyridine (B132010) Derivatives as Versatile Chemical Building Blocks
Within the vast family of nitrogen heterocycles, the imidazo[1,2-a]pyridine scaffold has emerged as a particularly valuable and versatile building block in organic synthesis and pharmaceutical chemistry. nih.govrsc.org This fused bicyclic 5,6-heterocycle is recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. nih.govnih.gov The unique chemical properties of the imidazo[1,2-a]pyridine core have led to its extensive use in diverse fields, including the development of pharmaceuticals and advanced materials. researchgate.net
The versatility of this scaffold lies in its amenability to functionalization at various positions, allowing for the synthesis of a wide array of derivatives with tailored properties. rsc.orgresearchgate.net This has led to the discovery of numerous compounds with a broad therapeutic spectrum, including commercial drugs like Zolpidem, Olprinone, and Soraprazan. nih.gov The direct functionalization of the imidazo[1,2-a]pyridine ring is an efficient strategy for creating new derivatives, with methods including radical reactions, transition metal catalysis, and photocatalysis being actively explored. rsc.org
Specific Academic Interest in 6-Nitro-H-imidazo[1,2-a]pyridine Analogs
The introduction of a nitro group at the C6 position of the imidazo[1,2-a]pyridine scaffold has garnered specific interest within the academic community. This is largely due to the electron-withdrawing nature of the nitro group, which can significantly influence the chemical reactivity and biological activity of the parent molecule.
Research has demonstrated that substitutions at the C6 position of the imidazo[1,2-a]pyridine ring play a crucial role in the biological activity of its derivatives. For instance, in the development of antituberculosis agents, modifications at the C6 position have been a key strategy in optimizing potency. nih.gov One study highlighted that a 6-chloro substituent on the imidazo[1,2-a]pyridine ring led to a significant improvement in activity against Mycobacterium tuberculosis. nih.gov
Furthermore, a series of 6-substituted imidazo[1,2-a]pyridine analogs have been synthesized and evaluated as potential inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer. nih.gov The nature of the substituent at the C6 position was found to be a determining factor in the compound's inhibitory activity. nih.gov This underscores the academic drive to explore how different functional groups at this specific position, including the nitro group, can modulate the biological and chemical properties of the imidazo[1,2-a]pyridine scaffold. The synthesis of such derivatives often involves multi-step processes, starting from commercially available substituted 2-aminopyridines. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitrosoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-9-6-1-2-7-8-3-4-10(7)5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJBIJOYXIRCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Investigations Relevant to 6 Nitroh Imidazo 1,2 a Pyridine Formation
Nucleophilic Substitution Pathways in Imidazo[1,2-a]pyridine (B132010) Ring Formation
The formation of the imidazo[1,2-a]pyridine ring often proceeds through nucleophilic substitution pathways. A classical and widely employed method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. bio-conferences.org In the context of 6-nitro-H-imidazo[1,2-a]pyridine, a substituted 2-aminopyridine, namely 2-amino-5-nitropyridine (B18323), would serve as the starting material.
The mechanism commences with the nucleophilic attack of the endocyclic nitrogen atom of the pyridine (B92270) ring on the electrophilic carbon of the α-halocarbonyl compound. This initial step, an alkylation of the pyridine nitrogen, results in the formation of an N-alkylated intermediate. acs.org Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl group leads to a cyclized intermediate. researchgate.net The final step involves dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. researchgate.net
Zhu and colleagues have demonstrated a catalyst- and solvent-free approach for this transformation by reacting 2-aminopyridines with α-bromo/chloroketones at 60°C, where the key step is the nucleophilic substitution of the halide by the pyridine nitrogen. bio-conferences.org This highlights the intrinsic reactivity of the starting materials, which can be harnessed under relatively mild conditions. The use of a base, such as sodium hydrogen carbonate, can facilitate the reaction under even milder conditions and improve yields. bio-conferences.org
Table 1: Key Steps in Nucleophilic Substitution Pathway
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of pyridine nitrogen on α-halocarbonyl | N-alkylated pyridinium (B92312) salt |
| 2 | Intramolecular condensation | Cyclized carbinolamine |
| 3 | Dehydration | Aromatic imidazo[1,2-a]pyridine |
Cyclocondensation Mechanisms Involving Iminium Intermediates
Cyclocondensation reactions represent another significant route to the imidazo[1,2-a]pyridine core. These reactions often involve the formation of iminium intermediates, which are highly electrophilic and susceptible to nucleophilic attack.
One such strategy involves the reaction of a 2-aminopyridine with an aldehyde to form a Schiff base or imine. rsc.org In the presence of a Lewis acid catalyst, such as iodine, this imine can be activated to form an iminium ion. rsc.org This highly reactive intermediate can then undergo further reactions. For instance, in a three-component reaction, the iminium ion can react with a nucleophile like tert-butyl isocyanide. This is followed by a [4+1] cycloaddition and subsequent intramolecular cyclization, driven by the nucleophilic attack of the pyrazine (B50134) or pyridine nitrogen, to afford the final imidazo[1,2-a]pyridine product. rsc.org
The synthesis of 3-amino-imidazo[1,2-a]pyridines can also proceed through iminium intermediates. bio-conferences.org In these cases, the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, leads to the formation of the desired product. bio-conferences.org The presumed mechanism involves the formation of an iminium ion from the aldehyde and aminopyridine, which then participates in the multicomponent coupling.
Cascade and Domino Reaction Sequences
Cascade or domino reactions offer an efficient and atom-economical approach to complex molecules like 6-nitro-H-imidazo[1,2-a]pyridine from simple starting materials in a single pot. rsc.org These sequences often involve a series of interconnected reactions where the product of one step is the substrate for the next.
A notable example is the five-component cascade reaction for the synthesis of N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. rsc.org This process utilizes cyanoacetohydrazide, 4-nitroacetophenone, an aromatic aldehyde, 1,1-bis(methylthio)-2-nitroethylene, and various diamines. rsc.orgrsc.org The sequence involves N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps. rsc.org
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the synthesis of imidazo[1,2-a]pyridines, this reaction can be a key step in building the necessary carbon framework. For instance, the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic acid derivatives, generates a reactive α,β-unsaturated compound. wikipedia.orgnih.gov
This α,β-unsaturated intermediate is a Michael acceptor, susceptible to nucleophilic attack via a Michael addition. In the context of imidazo[1,2-a]pyridine synthesis, the exocyclic amino group of a 2-aminopyridine derivative can act as the Michael donor. This tandem Knoevenagel condensation-Michael addition sequence efficiently constructs a key intermediate primed for subsequent cyclization. nih.gov A proposed mechanism for the formation of imidazo[1,2-a]pyridine-6-carbohydrazides involves an initial Knoevenagel condensation to form an intermediate which then undergoes further reactions. rsc.org
Following the initial bond-forming reactions, such as nucleophilic substitution or Michael addition, intramolecular cyclization is a critical step in forming the heterocyclic ring. In the synthesis of imidazo[1,2-a]pyridines, this typically involves the attack of the exocyclic amino group onto an electrophilic center within the same molecule. acs.org
For example, after the initial alkylation of the pyridine nitrogen, the resulting intermediate possesses both a nucleophilic amino group and an electrophilic carbonyl group, which can readily condense and cyclize. researchgate.net Similarly, in cascade reactions, the intermediate formed after a Michael addition is often perfectly poised for an intramolecular cyclization to form the five-membered imidazole (B134444) ring. rsc.org
Tautomerization is another essential process, particularly in the final steps of the reaction to achieve the stable aromatic imidazo[1,2-a]pyridine system. For instance, after cyclization, an imine-enamine tautomerization can occur to establish the aromaticity of the newly formed imidazole ring. rsc.org
Radical Reaction Mechanisms in Imidazo[1,2-a]pyridine Functionalization
While the formation of the imidazo[1,2-a]pyridine core often involves ionic mechanisms, radical reactions have emerged as powerful tools for the functionalization of this scaffold. rsc.orgscilit.com Direct C-H functionalization via radical pathways is particularly attractive as it avoids the need for pre-functionalized starting materials. researchgate.net
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to attack by electrophilic radicals. researchgate.net Various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis, have been employed to generate radicals that can then react with the imidazo[1,2-a]pyridine ring. rsc.org For instance, visible light-induced reactions can generate perfluoroalkyl radicals from perfluoroalkyl iodides, which can then functionalize the imidazo[1,2-a]pyridine core. nih.gov Similarly, photocatalytic methods can be used for the formylation and aminoalkylation of the C3 position. nih.gov
While these methods primarily focus on functionalization rather than the initial ring formation, they are crucial for accessing a wide range of substituted imidazo[1,2-a]pyridines, including potentially those with a nitro group at the 6-position.
Proposed Catalytic Cycles for Metal-Mediated and Organocatalytic Reactions
Both metal-mediated and organocatalytic systems have been extensively used to facilitate the synthesis of imidazo[1,2-a]pyridines, including those with nitro substituents.
In metal-mediated reactions, copper catalysts are frequently employed. bio-conferences.org A copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org A plausible catalytic cycle for the copper-catalyzed synthesis from lignin (B12514952) β-O-4 model compounds involves the electrophilic substitution of α-H on acetophenone (B1666503) by I2 to produce an intermediate, which then reacts with 2-aminopyridine in a cascade cyclization-dehydration step. nih.gov
Organocatalysis offers a metal-free alternative. A dual organocatalytic system using flavin and iodine has been reported for the aerobic oxidative C-N bond formation in the synthesis of imidazo[1,2-a]pyridines. acs.orgnih.gov This system can also be applied to one-pot, three-step syntheses. acs.orgnih.gov In another example, iodine is used as a catalyst in a one-pot, three-component condensation to synthesize imidazo[1,2-a]pyridine derivatives. rsc.org The proposed mechanism involves the initial condensation of 2-aminopyridine with an aldehyde to form an imine, which is then activated by the iodine catalyst. rsc.org
Mechanistic Insights from Computational Chemistry into Reaction Pathways
Computational chemistry, particularly through the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for elucidating the complex reaction mechanisms that lead to the formation of imidazo[1,2-a]pyridines and for understanding their intrinsic molecular properties. These theoretical studies provide a microscopic view of reaction pathways, transition states, and the electronic characteristics of intermediates and final products, which are often difficult to capture through experimental methods alone.
Research in this area has leveraged computational models to investigate the photophysical properties and reaction barriers of substituted imidazo[1,2-a]pyridine derivatives. tandfonline.com For instance, a significant study investigated the excited-state intramolecular proton transfer (ESIPT) process in a series of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes, including a nitro-substituted analog. tandfonline.com The calculations were performed at the PBE0/6-31++G(d,p) and M06-2X/6-31++G(d,p) levels of theory, providing deep insights into structural parameters, relative energies, and potential energy curves. tandfonline.com
A key finding from these computational investigations is the influence of substituents on the reaction energetics. For most of the studied derivatives, the ESIPT process was found to be a barrier-less reaction in the gas phase. tandfonline.com However, the introduction of a nitro group at the 6-position, as in the case of the A8 dye (where X=NO2), creates a distinct energy barrier for the proton transfer process. tandfonline.com This highlights the profound electronic effect of the nitro group on the reaction pathway, a detail that is critical for designing synthetic routes and for predicting the reactivity of such compounds. The study also revealed that in polar solvents, the ESIPT process becomes a barrier-less process for only some derivatives, further underscoring the interplay between substituent effects and the reaction environment. tandfonline.com
The table below summarizes the computational findings regarding the energy barrier for the excited-state intramolecular proton transfer (ESIPT) process in different substituted imidazo[1,2-a]pyridine-based dyes in the gas phase.
Table 1: Computed Energy Barrier for ESIPT in Substituted Imidazo[1,2-a]pyridine Dyes (Gas Phase)
| Compound ID | Substituent (X) | ESIPT Energy Barrier |
|---|---|---|
| A1-A7, A9 | H, Me, F, Cl, OMe, OH, CN, CF3 | Barrier-less |
| A8 | NO2 | Presence of an energy barrier |
Data sourced from Zargariyan et al., 2022. tandfonline.com
Furthermore, computational studies on related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) systems frequently employ DFT methods, such as B3LYP with basis sets like 6-311G++(d,p) or 6-31G(d,p), to analyze Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other quantum chemical parameters. acs.orgnih.gov These calculations help in understanding the reactivity, stability, and electronic properties of these heterocyclic systems, which are foundational to predicting their behavior in chemical reactions. acs.orgnih.gov For example, the analysis of FMOs (HOMO and LUMO) provides insights into the electron-donating and accepting capabilities of the molecules, which is crucial for understanding the cycloaddition and condensation steps involved in the formation of the imidazo[1,2-a]pyridine core.
Spectroscopic Characterization Techniques for Structural Elucidation in Imidazo 1,2 a Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. In derivatives of imidazo[1,2-a]pyridine (B132010), the chemical shifts of the protons are influenced by the electronic effects of the fused ring system and any substituents. For instance, in 2,6-dimethylimidazo[1,2-a]pyridine, the proton signals appear at specific chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃): a broad singlet for a pyridine (B92270) proton at 7.78 ppm, a doublet at 7.38 ppm (J = 9.2 Hz), a singlet for an imidazole (B134444) proton at 7.21 ppm, and a doublet of doublets at 6.93 ppm (J = 9.2, 1.6 Hz). The methyl groups appear as singlets at 2.40 ppm and 2.25 ppm. rsc.org Similarly, for 2,5-dimethylimidazo[1,2-a]pyridine, the proton signals are observed at 7.37 ppm (d, J = 9.2 Hz), 7.14 ppm (br s), 7.02 ppm (t, J = 9.2, 6.8 Hz), and 6.49 ppm (d, J = 6.8 Hz), with the methyl groups at 2.45 ppm and 2.43 ppm. rsc.org
The introduction of a nitro group, an electron-withdrawing group, is expected to deshield the protons on the aromatic rings, shifting their signals to a higher frequency (downfield). While specific data for 6-Nitro-H-imidazo[1,2-a]pyridine is not detailed in the provided results, analysis of related structures provides a basis for predicting its spectrum. For example, in a complex derivative, N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide, the protons of the 4-nitrobenzene ring appear as two doublets at δ 7.96 and 8.20 ppm. rsc.org
| Compound | H-5 (ppm) | H-7 (ppm) | H-8 (ppm) | Other Protons (ppm) |
| 2,6-Dimethylimidazo[1,2-a]pyridine rsc.org | 7.78 (br s) | 6.93 (dd) | 7.38 (d) | 7.21 (s, im-H), 2.40 (s, CH₃), 2.25 (s, CH₃) |
| 2,5-Dimethylimidazo[1,2-a]pyridine rsc.org | 7.37 (d) | 7.02 (t) | 6.49 (d) | 7.14 (br s, im-H), 2.45 (s, CH₃), 2.43 (s, CH₃) |
| 6-Iodo-2-methylimidazo[1,2-a]pyridine (B1397463) rsc.org | 8.27 (t) | 7.23-7.30 (m) | 7.23-7.30 (m) | 2.43 (d, CH₃) |
Note: im-H refers to the proton on the imidazole ring. Assignments are based on provided data which may not fully specify each proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts in imidazo[1,2-a]pyridine derivatives are indicative of the electronic environment of each carbon atom. For 2,6-dimethylimidazo[1,2-a]pyridine, the carbon signals in CDCl₃ are observed at δ 144.2, 143.0, 127.2, 123.1, 121.4, 116.2, 109.3, 18.1, and 14.4 ppm. rsc.org In the case of 2,5-dimethylimidazo[1,2-a]pyridine, the signals appear at δ 145.5, 143.3, 133.9, 124.2, 114.1, 110.9, 106.6, 18.7, and 14.5 ppm. rsc.org The presence of a nitro group in the 6-position would significantly influence the chemical shifts of the adjacent carbons due to its strong electron-withdrawing nature.
| Compound | Carbon Chemical Shifts (ppm) |
| 2,6-Dimethylimidazo[1,2-a]pyridine rsc.org | 144.2, 143.0, 127.2, 123.1, 121.4, 116.2, 109.3, 18.1, 14.4 |
| 2,5-Dimethylimidazo[1,2-a]pyridine rsc.org | 145.5, 143.3, 133.9, 124.2, 114.1, 110.9, 106.6, 18.7, 14.5 |
| 6-Iodo-2-methylimidazo[1,2-a]pyridine rsc.org | 144.2, 143.7, 131.9, 130.2, 118.0, 109.4, 74.5, 14.4 |
Two-Dimensional NMR Techniques (e.g., NOESY)
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of atoms within a molecule. While specific NOESY data for 6-Nitro-H-imidazo[1,2-a]pyridine was not found, this technique would be crucial for confirming the regiochemistry of substitution and the through-space correlations between protons on the imidazo[1,2-a]pyridine core.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For imidazo[1,2-a]pyridine derivatives, characteristic absorption bands are observed. iugaza.edu.ps The IR spectra of these compounds typically show bands in the region of 3300-3200 cm⁻¹ corresponding to N-H stretching vibrations if amino groups are present, and bands in the 1620-1500 cm⁻¹ range are attributed to C=N and aromatic C=C stretching vibrations. iugaza.edu.ps The presence of a nitro group in 6-Nitro-H-imidazo[1,2-a]pyridine would be confirmed by strong, characteristic absorption bands for asymmetric and symmetric stretching vibrations, typically found around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For imidazo[1,2-a]pyridine derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the parent molecule. For example, the high-resolution mass spectrum (HR-MS) of 6-iodo-2-methylimidazo[1,2-a]pyridine shows a protonated molecular ion [M+H]⁺ at an m/z of 258.9741, which is consistent with its calculated mass. rsc.org For 6-Nitro-H-imidazo[1,2-a]pyridine, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₇H₅N₃O₂. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the imidazo[1,2-a]pyridine ring system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise arrangement of atoms in three-dimensional space. While a crystal structure for the parent 6-Nitro-H-imidazo[1,2-a]pyridine is not available in the provided search results, the crystal structure of a related compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, has been determined. nih.govresearchgate.netiucr.org In this derivative, the imidazo[1,2-a]pyridine ring system is nearly planar. nih.govresearchgate.netiucr.org The nitro group and the methoxyphenyl ring are twisted out of the plane of the fused ring system. nih.govresearchgate.netiucr.org This type of analysis for 6-Nitro-H-imidazo[1,2-a]pyridine would confirm the connectivity of the atoms and provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational Chemistry and Theoretical Studies on 6 Nitroh Imidazo 1,2 a Pyridine and Its Analogs
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties and reactivity of molecules. For the imidazo[1,2-a]pyridine (B132010) scaffold and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-31+G(d,p), are employed to determine optimized geometries, vibrational frequencies, and various electronic parameters. Such studies confirm that the imidazo[1,2-a]pyridine ring system is generally planar or nearly planar. For instance, in the analog 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, the imidazo[1,2-a]pyridine core is almost planar, with the nitro group twisted at a dihedral angle of 34.56(6)° relative to this plane. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity.
Table 1: Frontier Molecular Orbital Data for a 6-Nitroimidazo[1,2-a]pyridine (B183503) Analog
| Compound | Method | HOMO-LUMO Gap (eV) | Source(s) |
|---|
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution, where different colors represent different potential values. Typically, red areas indicate regions of negative electrostatic potential (rich in electrons, prone to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack).
MEP maps have been calculated for the parent imidazo[1,2-a]pyridine ring system to understand its reactivity. thieme-connect.de For 6-nitroimidazo[1,2-a]pyridine, the MEP surface would be significantly influenced by the nitro group. The oxygen atoms of the nitro group would be a region of intense negative potential (red), making them potential sites for hydrogen bonding. Conversely, the areas around the hydrogen atoms of the bicyclic ring system would exhibit positive potential (blue). The nitrogen atom within the pyridine (B92270) ring (N-1) is also a site of negative potential, indicating its availability for interactions with electrophiles or hydrogen bond donors.
Global reactivity descriptors like chemical hardness (η) and softness (σ) can be derived from the energies of the frontier orbitals. Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. Softness is the reciprocal of hardness (σ = 1/η).
These parameters are calculated using the following formulas:
Hardness (η) ≈ (ELUMO - EHOMO) / 2
Softness (σ) ≈ 2 / (ELUMO - EHOMO)
Using the HOMO-LUMO gap of 4.343 eV for the analog 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde researchgate.netresearchgate.net, we can estimate its hardness and softness, which provides a conceptual basis for understanding the reactivity of the 6-nitro substituted core. A higher hardness value, correlated with a larger energy gap, suggests greater stability.
Table 2: Conceptual Relationship of FMO Gap and Reactivity Descriptors
| HOMO-LUMO Gap | Chemical Hardness (η) | Chemical Softness (σ) | Implied Reactivity |
|---|---|---|---|
| Large | High | Low | Low (More Stable) |
Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule. QTAIM analyzes the topology of the electron density to characterize bonding interactions, such as identifying bond critical points (BCPs). RDG analysis is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. While these powerful analytical methods have been applied to various heterocyclic systems, specific QTAIM and RDG studies on 6-nitroimidazo[1,2-a]pyridine were not identified in the provided search context and represent an area for future theoretical investigation.
Molecular Modeling and Docking Simulations for Chemical Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been the subject of numerous molecular docking studies against various biological targets. nih.govnih.gov Docking simulations of imidazo[1,2-a]pyridine derivatives have been performed to investigate their potential as inhibitors for enzymes like microtubule affinity regulating kinase 4 (MARK4) and the cytochrome B subunit (QcrB) in the context of cancer and infectious diseases, respectively. nih.govnanobioletters.com
These studies reveal that the binding affinity and mode of interaction are highly dependent on the substituents attached to the imidazo[1,2-a]pyridine core. For example, in studies targeting cholinesterases, different substituents on the ring system determined whether the molecule would bind to the peripheral anionic sites or the acyl pocket of the enzyme. researchgate.net In another study, imidazo[1,2-a]pyridine hybrids were docked into the active site of human LTA4H, with some derivatives showing stronger binding affinity than the original ligand. chemmethod.com
Advanced Applications of Imidazo 1,2 a Pyridine Compounds in Chemical Research
Development of Novel Synthetic Methodologies and Reagents
The synthesis of the imidazo[1,2-a]pyridine (B132010) core and its derivatives, including the 6-nitro substituted analogues, has been an area of intense research, leading to the development of various efficient synthetic strategies. These methodologies often involve the condensation of 2-aminopyridines with α-halocarbonyl compounds or other suitable reagents.
A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized using multicomponent coupling reactions. nih.gov For instance, the synthesis of ethyl 7-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has been reported, starting from 4-methyl-5-nitropyridin-2-amine and ethyl bromopyruvate. chemicalbook.com This reaction is carried out in dioxane with sodium bicarbonate as a base, yielding the desired product.
Furthermore, a highly efficient and straightforward five-component cascade reaction has been developed for the synthesis of N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. rsc.org This method utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol (B145695). rsc.org The process involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps. rsc.org
The synthesis of various substituted imidazo[1,2-a]pyridines can be achieved through different catalytic systems. Iron-catalyzed denitration reactions allow for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org Copper-catalyzed one-pot procedures also enable the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as an oxidant. organic-chemistry.org
A variety of synthetic routes have been designed to introduce substituents at the C6 position of the imidazo[1,2-a]pyridine ring. nih.gov These methods allow for late-stage functionalization of the scaffold, providing access to a diverse range of compounds for biological screening and other applications. nih.gov
Table 1: Selected Synthetic Methodologies for 6-Nitro-Imidazo[1,2-a]pyridine Derivatives
| Methodology | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Condensation | 4-methyl-5-nitropyridin-2-amine, ethyl bromopyruvate | NaHCO3, dioxane | Ethyl 7-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | chemicalbook.com |
| Five-component cascade reaction | Cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, diamines | Water/ethanol | N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives | rsc.org |
| Iron-catalyzed denitration | Aminopyridines, 2-methyl-nitroolefins | Iron catalyst | 3-Methyl-2-arylimidazo[1,2-a]pyridines | organic-chemistry.org |
| Copper-catalyzed one-pot synthesis | Aminopyridines, nitroolefins | Cu(I) catalyst, air (oxidant) | Imidazo[1,2-a]pyridines | organic-chemistry.org |
Exploration in Materials Science and Functional Materials Chemistry
The unique photophysical properties of imidazo[1,2-a]pyridines make them attractive candidates for applications in materials science, particularly in the development of functional materials such as organic light-emitting diodes (OLEDs). The fluorescence characteristics of these compounds are highly dependent on the nature and position of substituents on the heterocyclic core.
Imidazo[1,2-a]pyridine derivatives are known to exhibit strong fluorescence, and the introduction of substituents can tune their emission properties across the visible spectrum. ijrpr.com The electron-withdrawing or electron-donating nature of the substituent plays a crucial role in modulating the electronic transitions and, consequently, the photoluminescence of the molecule. The presence of a nitro group, a strong electron-withdrawing group, at the 6-position is expected to significantly influence the photophysical properties of the imidazo[1,2-a]pyridine core.
Research on V-shaped bis-imidazo[1,2-a]pyridine fluorophores has shown that functionalization at the C6 position with either electron-accepting or electron-donating groups allows for the tuning of emission from the near-UV to the deep-blue region. nih.gov This highlights the potential of 6-substituted imidazo[1,2-a]pyridines, including the 6-nitro derivative, in designing materials with specific luminescent properties. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to understand the effect of substituents on the photophysical properties of imidazo[1,2-a]pyridine-based dyes. researchgate.net
The imidazo[1,2-a]pyridine moiety has been utilized as an electron acceptor in the design of bipolar deep-blue fluorescent emitters for high-performance OLEDs. nih.gov These materials have demonstrated outstanding thermal stability and high emission quantum yields, with devices showing negligible efficiency roll-off. nih.gov The exploration of 6-nitro-H-imidazo[1,2-a]pyridine and its derivatives in this context could lead to the development of new and efficient materials for optoelectronic applications.
Table 2: Photophysical Properties of Substituted Imidazo[1,2-a]pyridines
| Compound Type | Key Feature | Potential Application | Reference |
|---|---|---|---|
| General Imidazo[1,2-a]pyridines | Substituent-tunable fluorescence | Organic Light-Emitting Diodes (OLEDs) | ijrpr.com |
| V-shaped bis-Imidazo[1,2-a]pyridines | C6-functionalization tunes emission (near-UV to deep-blue) | Photo-functional materials | nih.gov |
| Bipolar Imidazo[1,2-a]pyridine emitters | Used as an electron acceptor for deep-blue OLEDs | High-performance OLEDs | nih.gov |
Role in Catalyst Design and Mechanistic Studies
While 6-Nitro-H-imidazo[1,2-a]pyridine itself is not typically employed as a catalyst, the synthesis of the imidazo[1,2-a]pyridine scaffold heavily relies on various catalytic systems. The mechanistic studies of these synthetic reactions provide valuable insights into the role of catalysts in the formation of this important heterocyclic core.
Numerous catalytic systems have been developed for the synthesis of imidazo[1,2-a]pyridines, including those utilizing copper, iron, iodine, and other metal catalysts. organic-chemistry.orgorganic-chemistry.orgacs.org For instance, a copper(I)-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, with air serving as the oxidant. organic-chemistry.org Mechanistic investigations of such reactions suggest a pathway involving Michael addition, formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition. organic-chemistry.org
Molecular iodine has been shown to be an effective catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives through multicomponent reactions. nih.govrsc.org These reactions are often carried out under environmentally friendly conditions and offer high yields. The development of magnetic nanocatalysts, such as ZnS-ZnFe2O4, has also been explored for the synthesis of imidazo[1,2-a]pyridines in a green solvent like PEG, allowing for easy recovery and recycling of the catalyst. nanomaterchem.com
The study of these catalytic processes is crucial for optimizing reaction conditions and expanding the scope of substrates, including those bearing nitro functionalities. The insights gained from mechanistic studies aid in the design of more efficient and selective catalysts for the synthesis of complex imidazo[1,2-a]pyridine derivatives.
Probes for Chemical Biology Research (General Chemical Probes)
The imidazo[1,2-a]pyridine scaffold serves as a versatile platform for the development of chemical probes for biological research, owing to its favorable fluorescent properties and ability to be functionalized. The introduction of specific substituents can impart selectivity towards particular biological targets or analytes.
Imidazo[1,2-a]pyridine-based fluorescent probes have been designed for the detection of metal ions such as Zn2+, Fe3+, and Hg2+. rsc.orgrsc.orgrsc.org For example, a novel fluorescent sensor based on this scaffold was developed for the detection of Zn2+, exhibiting significant fluorescence enhancement in its presence. rsc.org Another probe demonstrated highly sensitive and selective fluorescent sensing for Fe3+ ('turn-on') and Hg2+ ('turn-off'). rsc.org
In the realm of biological imaging, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential positron emission tomography (PET) probe for targeting the PI3K/mTOR pathway in cancer. nih.gov This highlights the potential of this scaffold in developing diagnostic tools for serious diseases. While the direct use of 6-Nitro-H-imidazo[1,2-a]pyridine as a probe is not extensively documented, the presence of the nitro group can influence the electronic and photophysical properties, which could be exploited in the design of new probes. The nitro group is known to affect the fluorescent properties of molecules, which is a key consideration in the development of fluorescent probes. nih.gov The versatility of the imidazo[1,2-a]pyridine core allows for the incorporation of various functional groups to create probes with specific sensing capabilities for applications in chemical biology.
Table 3: Applications of Imidazo[1,2-a]pyridine-Based Chemical Probes
| Probe Type | Target/Analyte | Detection Principle | Reference |
|---|---|---|---|
| Fluorescent Sensor | Zn2+ | Fluorescence enhancement | rsc.org |
| Fluorescent Sensor | Fe3+ / Hg2+ | 'Turn-on' for Fe3+, 'turn-off' for Hg2+ | rsc.org |
| PET Probe | PI3K/mTOR pathway | Carbon-11 labeling for PET imaging | nih.gov |
| General Fluorescent Probe | Metal Ions | Functionalized xanthene dye | rsc.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing or modifying the nitro group in 6-NitroH-imidazo[1,2-a]pyridine derivatives?
- Methodology : Reduction of nitro groups can be achieved via SnCl₂ in ethanol (Method A) or indium powder with HCl in THF (Method B). Method A involves refluxing under argon, followed by neutralization and purification via column chromatography. Method B uses milder conditions, yielding crude products for direct use in subsequent steps . For halogenation, SRN1 reactions with sulfur/carbon nucleophiles can introduce functional groups at the 6-position while retaining nitro substituents .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–9.0 ppm) and nitro group-induced deshielding. For example, compound 10l (2-nitrophenyl derivative) shows distinct splitting patterns for ortho-substituted nitro groups .
- HRMS : Molecular ion peaks (e.g., m/z 287.0058 for brominated derivatives) confirm molecular formulas .
- IR : Absorbances near 1610 cm⁻¹ (C=N stretching) and 3384 cm⁻¹ (N-H) validate core structure .
Q. What green chemistry approaches can be applied to the synthesis of imidazo[1,2-a]pyridine derivatives?
- Methodology : Eco-friendly protocols include iodine-catalyzed one-pot reactions, microwave-assisted synthesis, and solvent-free conditions. For example, iodine catalysis minimizes toxic byproducts, while microwave methods reduce reaction times .
Advanced Research Questions
Q. What structural features of this compound derivatives enhance their anticancer activity, and how can SAR studies guide optimization?
- Methodology :
- Substituent Position : Para-nitro groups (e.g., 10a , 10c ) exhibit 2× higher activity than ortho-nitro derivatives (e.g., 10l ) due to reduced steric hindrance .
- Electronic Effects : Electron-donating groups (e.g., methylamine at position 3) improve cytotoxicity, while electron-withdrawing groups (e.g., nitro) at position 2 reduce activity .
- IC50 Profiling : Compound 12b (IC50: 11–13 µM in HepG2/MCF-7) outperforms others due to tertiary-butylamine and aniline substitutions, enhancing membrane interaction .
Q. How do intermolecular interactions (π-stacking, hydrogen bonding) influence the physicochemical properties of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction reveals that π-π stacking between imidazo[1,2-a]pyridine cores and C-H···N hydrogen bonds stabilize crystal lattices. These interactions correlate with fluorescence properties and solubility, impacting bioavailability .
Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory potential of this compound derivatives?
- Methodology :
- In vitro : LPS-induced cytokine (IL-6, TNF-α) release assays in macrophages.
- In vivo : Murine models of acute inflammation (e.g., carrageenan-induced paw edema) and fibrosis (e.g., bleomycin-induced lung fibrosis). Derivatives with anti-inflammatory activity reduce leukocyte infiltration and collagen deposition .
Q. How do electronic effects of substituents (e.g., electron-donating vs. electron-withdrawing groups) impact the biological activity of this compound derivatives?
- Methodology :
- Electron-Donating Groups (e.g., -NH2, -OCH3): Enhance binding to hydrophobic pockets (e.g., kinase active sites) via hydrogen bonding.
- Electron-Withdrawing Groups (e.g., -NO2, -CF3): Improve metabolic stability but may reduce cell permeability. For example, nitro groups in 10j improve IC50 values in A375 melanoma cells .
Q. What are the challenges in designing multi-component reactions for constructing polycyclic imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Regioselectivity : Controlling substituent placement in pseudo three-component reactions (e.g., using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile) requires optimized catalysts (e.g., In(OTf)₃) .
- Purification : Polycyclic products (e.g., 5y , 5z ) often require chromatographic separation due to similar polarities of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
